Parcetasal

Pharmacokinetics Prodrug Metabolism Analgesic Research

Parcetasal (MR-897) is a unique cyclic ester prodrug that hydrolyzes to aspirin and paracetamol, offering a distinct pharmacokinetic profile vs. benorilate or simple mixtures. Ideal for pain/inflammation studies requiring controlled dual-release. High purity (≥99.88%) ensures reproducible results.

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 87549-36-8
Cat. No. B1663273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParcetasal
CAS87549-36-8
SynonymsMR 897
MR-897
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C
InChIInChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19)
InChIKeyZAPRLADYRFPQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Parcetasal (CAS 87549-36-8): A Cyclic NSAID Prodrug for Advanced Pain and Inflammation Research


Parcetasal (MR-897) is a non-steroidal anti-inflammatory analgesic [1] characterized by a unique cyclic ester linkage between acetylsalicylic acid (aspirin) and paracetamol (acetaminophen) . As a synthetic prodrug (molecular formula: C17H15NO5, molecular weight: 313.30 g/mol) , it is specifically designed for research applications in pain relief and inflammation models where the controlled, dual-release of its two active metabolites offers a distinct pharmacological profile .

Why Parcetasal (MR-897) Cannot Be Replaced by Generic NSAID Mixtures or Simple Esters


The pharmacological effect of Parcetasal is not equivalent to a simple physical mixture of aspirin and paracetamol, nor can it be directly substituted by the related open-chain ester prodrug, benorilate. The compound's distinctive cyclic structure [1] dictates a specific enzymatic hydrolysis pathway, resulting in a unique temporal release of its constituent metabolites [2]. Empirical data confirm that this structural difference translates directly into quantifiable advantages in systemic exposure. For research studies requiring precise control over the combined pharmacokinetics of acetylsalicylic acid, salicylic acid, and paracetamol, substituting Parcetasal with a generic mixture or a different ester prodrug would introduce significant variability and invalidate experimental outcomes, as the in vivo performance is not interchangeable [2].

Parcetasal (MR-897) Differentiation: Quantitative Comparative Evidence vs. Benorilate and In-Class Analogs


Comparative Pharmacokinetics: Superior Oral Bioavailability vs. Benorilate in a Preclinical Model

In a direct comparative study in rats, Parcetasal (MR-897) exhibited significantly higher bioavailability than its closest structural analog, the open-chain ester benorilate. This demonstrates that the cyclic nature of the prodrug favorably impacts systemic exposure to its active metabolites [1].

Pharmacokinetics Prodrug Metabolism Analgesic Research

Plasma Level Profile Advantage: More Favorable In Vivo Time-Course vs. Benorilate

The same comparative pharmacokinetic study in rats established that Parcetasal (MR-897) yields a more favorable plasma level profile than benorilate. This suggests differences in the rate and/or extent of metabolite release, leading to a potentially improved therapeutic time-course [1].

In Vivo Pharmacology Pharmacodynamics Drug Metabolism

Prodrug Design Strategy: Dual Metabolite Release via a Cyclic Ester Linkage

Parcetasal is a cyclic ester prodrug that is enzymatically hydrolyzed to release acetylsalicylic acid, salicylic acid, and paracetamol . This mechanism is distinct from that of a simple physical mixture of the two parent drugs (aspirin and acetaminophen) or from benorilate, which is an open-chain ester. The cyclic constraint is believed to influence the rate of enzymatic cleavage [1].

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

Procurement-Relevant Quality Metrics: High Purity (≥99.88%) for Reproducible Research

Commercially available Parcetasal (MR-897) is supplied with a minimum purity specification of 99.88% . This high level of purity is essential for ensuring that biological activity observed in assays is attributable solely to the target compound and not to confounding impurities, a critical factor for reproducible scientific studies.

Analytical Chemistry Quality Control Research-Grade Chemicals

Parcetasal (MR-897) in Practice: Evidence-Based Scenarios for Research and Industrial Use


Preclinical Studies Requiring a Differentiated Pharmacokinetic Profile for NSAID Prodrugs

Researchers comparing the in vivo performance of NSAID prodrugs should select Parcetasal (MR-897) when the experimental objective is to achieve higher bioavailability and a more favorable plasma profile than the standard open-chain comparator, benorilate [1]. This application is directly supported by head-to-head rat pharmacokinetic data [1].

Investigating the Impact of Prodrug Geometry on In Vivo Hydrolysis and Efficacy

Parcetasal's unique cyclic ester structure, in contrast to the open-chain ester of benorilate, makes it an ideal molecular probe for studies aimed at elucidating how the three-dimensional conformation of a prodrug influences its rate of enzymatic activation and subsequent distribution of its active metabolites .

Development and Validation of Analytical Methods for Dual-Analyte Release Assays

Given that Parcetasal is hydrolyzed to release acetylsalicylic acid, salicylic acid, and paracetamol , it serves as a valuable reference standard for developing and validating HPLC or LC-MS/MS methods designed to simultaneously quantify multiple analytes from a single prodrug entity in biological matrices, as initially described by Marzo et al. [1].

Pain and Inflammation Model Studies Demanding High-Purity Research Compounds

For studies in pain and inflammation models where the confounding effects of impurities are unacceptable, Parcetasal is a preferred choice. Its documented high purity specification of ≥99.88% ensures that observed pharmacological effects can be attributed with high confidence to the compound itself, thereby increasing the rigor and reproducibility of the research.

Technical Documentation Hub

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